molecular formula C10H21N3O B7928284 2-Amino-N-(2-dimethylamino-cyclohexyl)-acetamide

2-Amino-N-(2-dimethylamino-cyclohexyl)-acetamide

Cat. No.: B7928284
M. Wt: 199.29 g/mol
InChI Key: VELKGNOHWWALLJ-UHFFFAOYSA-N
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Description

2-Amino-N-(2-dimethylamino-cyclohexyl)-acetamide (CID 66565797) is a chemical compound of significant interest in contemporary pharmacological research, particularly in the study of novel synthetic opioids (NSOs) . Compounds featuring the 2-(dimethylamino)cyclohexyl scaffold are investigated for their potent agonist actions at the mu-opioid receptor (MOR-1) . Research into such analogs helps elucidate structure-activity relationships, including how modifications to the core structure can dramatically influence receptor binding affinity and selectivity . This reagent provides researchers with a valuable chemical tool for exploring the mechanisms of opioid receptor activation, signal transduction, and the development of new pharmacological probes . This product is intended For Research Use Only . It is strictly not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Properties

IUPAC Name

2-amino-N-[2-(dimethylamino)cyclohexyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-13(2)9-6-4-3-5-8(9)12-10(14)7-11/h8-9H,3-7,11H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELKGNOHWWALLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Alkylation with Chloroacetamide Derivatives

A foundational approach involves the alkylation of 2-dimethylaminocyclohexylamine with chloroacetamide intermediates. This method is adapted from procedures described in patents for structurally analogous compounds.

Procedure :

  • Starting Material : 2-Dimethylaminocyclohexylamine is reacted with chloroacetyl chloride in a polar aprotic solvent (e.g., tetrahydrofuran or acetonitrile) at 0–5°C.

  • Base : Triethylamine or sodium bicarbonate is used to scavenge HCl.

  • Reaction Time : 12–24 hours under nitrogen atmosphere.

  • Workup : The crude product is extracted with chloroform, washed with brine, and purified via silica gel chromatography.

Yield : 55–68% (dependent on solvent purity and reaction scale).

Coupling Reactions Using Carbodiimide Reagents

EDC/HOAt-Mediated Amide Bond Formation

This method, derived from pharmacological studies on diphenethylamines, employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxyazabenzotriazole (HOAt) to couple 2-dimethylaminocyclohexylamine with protected amino-acetic acid.

Procedure :

  • Activation : Amino-acetic acid (protected as a tert-butyl carbamate) is activated with EDC/HOAt in dichloromethane.

  • Coupling : The activated ester is reacted with 2-dimethylaminocyclohexylamine at room temperature for 6 hours.

  • Deprotection : The tert-butyl group is removed using trifluoroacetic acid (TFA) in dichloromethane.

Yield : 72–80% after purification via recrystallization.

Reductive Amination Strategies

Hydrogenation of Imine Intermediates

A two-step reductive amination protocol, inspired by synthetic routes for opioid analogs, involves:

  • Imine Formation : Condensation of 2-dimethylaminocyclohexanone with amino-acetonitrile in methanol under acidic conditions.

  • Reduction : Hydrogenation of the imine intermediate using palladium on carbon (Pd/C) under 50 psi H₂ pressure.

Optimization Notes :

  • Catalyst Loading : 5% Pd/C achieves full conversion within 4 hours.

  • Byproducts : Over-reduction to secondary amines is minimized by controlling H₂ pressure.

Yield : 65–70% with >95% purity.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield Range
Direct AlkylationSimplified workflow; minimal purificationLow regioselectivity; side reactions55–68%
EDC/HOAt CouplingHigh efficiency; scalableCostly reagents; protection/deprotection steps72–80%
Reductive AminationAtom-economical; avoids harsh conditionsRequires specialized equipment (H₂ reactor)65–70%

Industrial-Scale Considerations

Solvent Selection and Waste Management

Large-scale syntheses prioritize solvent recyclability. Tetrahydrofuran (THF) and ethyl acetate are preferred for their low toxicity and compatibility with green chemistry principles.

Purification Techniques

  • Chromatography : Reserved for small-scale batches (<1 kg).

  • Crystallization : Ethyl acetate/hexane mixtures yield high-purity product (99.5%).

Challenges and Mitigation Strategies

Epimerization at the Cyclohexyl Center

The stereochemical integrity of the 2-dimethylaminocyclohexyl moiety is critical. Using optically pure starting materials or chiral auxiliaries during imine formation prevents racemization.

Byproduct Formation in Alkylation

Side products such as N,N-dialkylated species are minimized by:

  • Temperature Control : Maintaining reactions below 10°C.

  • Stoichiometry : Using a 1:1 molar ratio of amine to chloroacetamide.

Emerging Methodologies

Flow Chemistry Approaches

Recent patents describe continuous-flow systems that enhance reaction control and reduce processing times by 40%. For example, microreactors enable precise mixing of 2-dimethylaminocyclohexylamine and acyl chlorides, achieving 85% conversion in 30 minutes.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group facilitates nucleophilic substitution. In analogous acetamide derivatives, this site reacts with electrophilic agents such as chloroacetyl chloride or alkyl halides. For example:

  • Reaction with chloroacetyl chloride in dimethylformamide (DMF) at −5°C, followed by reflux with cesium carbonate (Cs₂CO₃), forms N-alkylated products via a Smiles rearrangement pathway .

  • Substitution with 2-chloro-N-(thiazol-2-yl) acetamide in the presence of coupling reagents (e.g., carbodiimides) yields heterocyclic derivatives under basic conditions .

Example Reaction Pathway:
2-Amino-N-(2-dimethylamino-cyclohexyl)-acetamide+R-XN-Alkylated Product\text{2-Amino-N-(2-dimethylamino-cyclohexyl)-acetamide} + \text{R-X} \rightarrow \text{N-Alkylated Product}
(Conditions: Polar aprotic solvent, base, 0–25°C, 4–24 h) .

Acid-Base Reactivity and Salt Formation

The dimethylamino group (pKa ≈ 8–10) acts as a Brønsted base, enabling protonation and salt formation with acids. Key findings:

  • Protonation occurs preferentially at the tertiary amine under acidic conditions (pH < 4) .

  • Acid addition salts (e.g., hydrochlorides, trifluoroacetates) are isolated via crystallization from solvents like methanol or dichloromethane .

Reported Salts:

AcidSalt FormSolvent System
Hydrochloric acidHydrochlorideMethanol/water
Trifluoroacetic acidTrifluoroacetateDichloromethane

Hydrogenolysis and Reductive Reactions

The acetamide’s carbamate derivatives undergo hydrogenolysis in the presence of catalysts:

  • Palladium on carbon (Pd/C) facilitates cleavage of benzyloxycarbonyl (Cbz) protecting groups under hydrogen gas (1–3 atm, 25°C) .

  • Reaction yields deprotected amines with >90% efficiency in toluene/water biphasic systems .

Example:
Cbz-protected derivativeH2,Pd/C2-Amino-N-(2-dimethylamino-cyclohexyl)-acetamide\text{Cbz-protected derivative} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{2-Amino-N-(2-dimethylamino-cyclohexyl)-acetamide}
(Yield: 92%, solvent: toluene/water, 25°C, 12 h) .

Acylation and Coupling Reactions

The primary amine participates in acylation with activated carbonyl agents:

  • N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) reacts in 1,4-dioxane with BF₃·Et₂O as a Lewis acid, forming cyanoamides at reflux (24–30 h) .

  • Carbodiimide-mediated coupling with carboxylic acids (e.g., benzoic acid derivatives) produces peptidomimetics .

Key Conditions:

  • Solvent: 1,4-Dioxane or tetrahydrofuran (THF).

  • Catalysts: BF₃·Et₂O, HOBt/DCC.

  • Temperature: Reflux (80–110°C) .

Oxidative and Thermal Stability

  • Thermal decomposition begins at 180°C, releasing dimethylamine and forming cyclic byproducts .

  • Stability in aqueous media: >95% intact after 24 h at pH 7.4 (25°C), but hydrolyzes rapidly under strong acidic/basic conditions (pH < 2 or >12) .

Synthetic Byproduct Management

Secondary amines (e.g., cyclohexyl dimethylamine) are common byproducts. Purification strategies include:

  • Liquid-liquid extraction using toluene/water biphasic systems to isolate the product .

  • Crystallization at 0–10°C to precipitate impurities .

Scientific Research Applications

Medicinal Chemistry

This compound serves as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals. Its structural characteristics allow for modifications that can lead to compounds with enhanced biological activity.

  • Opioid Receptor Modulation : Research indicates that analogs of this compound may interact with opioid receptors, potentially serving as analgesics or in the treatment of opioid addiction. For instance, U-47700, an analog, has been studied for its potent µ-opioid receptor agonism .

Biological Studies

The compound has been utilized in various biological assays, particularly those involving enzyme inhibition and receptor binding studies. Its ability to act as a ligand makes it valuable in pharmacological research.

  • Enzyme Inhibition : Studies have shown that derivatives can inhibit specific enzymes, which may lead to therapeutic applications in treating diseases linked to enzyme dysfunction.

Industrial Applications

In industrial contexts, 2-Amino-N-(2-dimethylamino-cyclohexyl)-acetamide is explored for producing specialty chemicals and materials with unique properties. Its versatility allows it to be used in various chemical reactions, contributing to the synthesis of agrochemicals and pharmaceuticals.

Case Study 1: Analogs in Opioid Research

Research on U-47700 and its analogs highlights the potential for these compounds to serve as non-addictive alternatives to traditional opioids. Studies have demonstrated their efficacy in binding to opioid receptors while prompting less severe side effects compared to conventional opioids .

Case Study 2: Synthetic Pathways

A study focusing on synthetic pathways emphasizes the efficiency of continuous flow synthesis methods for producing 2-Amino-N-(2-dimethylamino-cyclohexyl)-acetamide at an industrial scale. This method improves yield and reduces costs compared to traditional batch processing.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-dimethylamino-cyclohexyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved include:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: It can interact with receptors, altering their conformation and affecting signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexyl-Containing Acetamides

2-Amino-N-cyclohexyl-N-ethylacetamide hydrochloride ()
  • Structure: Differs by having an ethyl group instead of dimethylamino on the cyclohexyl ring.
  • Properties : Higher molecular weight (220.74 g/mol vs. ~198 g/mol for the target compound) due to the ethyl group and hydrochloride salt.
  • Significance : The hydrochloride salt improves solubility, a critical factor for bioavailability .
U-47700 (3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) ()
  • Structure : Replaces the acetamide with a benzamide group and includes a methyl group on the nitrogen.
  • Pharmacology: A potent μ-opioid receptor agonist with analgesic activity, highlighting the importance of the dimethylamino-cyclohexyl motif in receptor binding .
  • Toxicity : Associated with severe adverse effects, including fatalities, underscoring the risks of unregulated synthetic opioids .

Thiophene and Aromatic Substituted Acetamides

2-Amino-N-[3-(2-chlorobenzoyl)-5-ethyl-thiophen-2-yl]acetamide ()
  • Structure : Features a thiophene ring substituted with chlorobenzoyl and ethyl groups.
  • Conformation : The acetamide’s N–C(=O)–C–N unit is nearly planar, with intramolecular N–H⋯O hydrogen bonds forming an S(6) ring.
  • Crystal Packing : Chains along the c-axis via hydrogen bonding, differing from the target compound’s likely solid-state behavior .
2-Amino-N-(2-bromo-4,6-difluorophenyl)acetamide ()
  • Structure : Substituted with halogenated aromatic groups instead of cyclohexyl.
  • Properties: Higher molecular weight (243.1 g/mol) due to bromine and fluorine atoms.

Pharmacologically Active Acetamides

Midodrine (2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide) ()
  • Therapeutic Use : Vasoconstrictor for hypotension, demonstrating how acetamide derivatives can target peripheral vasculature.
  • Structural Contrast : Incorporates a dimethoxyphenyl group and hydroxyethyl chain, diverging from the cyclohexyl focus of the target compound .
Substituted Phenoxy Acetamides ()
  • Activity : Anti-inflammatory, analgesic, and antipyretic effects.
  • Key Feature: Phenoxy groups enhance aromatic interactions, unlike the aliphatic cyclohexyl group in the target compound .

Biological Activity

2-Amino-N-(2-dimethylamino-cyclohexyl)-acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. The presence of both amine and acetamide functional groups suggests significant pharmacological implications, particularly in the fields of analgesia and anti-inflammatory applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data on its interactions with biological systems.

Chemical Structure and Properties

The molecular formula for 2-Amino-N-(2-dimethylamino-cyclohexyl)-acetamide is C13H27N3OC_{13}H_{27}N_3O, with a molecular weight of approximately 241.37 g/mol. Its structure includes a cyclohexyl group and dimethylamino functionalities, which are critical for its interaction with biological targets.

The mechanism of action for 2-Amino-N-(2-dimethylamino-cyclohexyl)-acetamide involves its binding to specific receptors or enzymes. This binding modulates their activity, leading to various biological effects. Notably, compounds with similar structures have shown efficacy in pain modulation through interactions with opioid receptors, suggesting that this compound may also influence pain pathways effectively.

Biological Activity Overview

Research indicates that 2-Amino-N-(2-dimethylamino-cyclohexyl)-acetamide exhibits notable biological activities, primarily in the following areas:

  • Analgesic Properties : Preliminary studies suggest that this compound may possess analgesic effects comparable to traditional opioids but with potentially lower dependence liability.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, indicating that this compound may also play a role in reducing inflammation.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals insights into the potential activity of 2-Amino-N-(2-dimethylamino-cyclohexyl)-acetamide. The following table summarizes key features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
U-47700Cyclohexane ring, dimethylamino groupPotent µ-opioid receptor agonist
3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamideSimilar amine functionalitiesAnalgesic effects
N-(2-Aminocycloaliphatic)benzamidesCycloaliphatic structureAnalgesic properties

This comparison highlights the unique structural attributes of 2-Amino-N-(2-dimethylamino-cyclohexyl)-acetamide while situating it within a broader context of related compounds .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 2-Amino-N-(2-dimethylamino-cyclohexyl)-acetamide:

  • Analgesic Efficacy : A study demonstrated that analogs like U-47700 showed high affinity for mu-opioid receptors (MOR), leading to significant analgesic effects. This suggests that 2-Amino-N-(2-dimethylamino-cyclohexyl)-acetamide may similarly affect these pathways .
  • Toxicological Insights : Reports on U-47700 highlight the risks associated with potent opioid analogs, including toxicity and overdose potential. Understanding these risks is crucial for evaluating the safety profile of 2-Amino-N-(2-dimethylamino-cyclohexyl)-acetamide .
  • Preclinical Studies : In vitro studies have indicated that compounds with similar structures can inhibit specific enzymes involved in inflammatory processes, suggesting a potential therapeutic role for 2-Amino-N-(2-dimethylamino-cyclohexyl)-acetamide in conditions characterized by inflammation .

Q & A

Q. How does the compound interact with lipid bilayers or membrane proteins?

  • Methodological Answer : Use surface plasmon resonance (SPR) to measure binding kinetics to immobilized receptors. Molecular dynamics (MD) simulations (e.g., GROMACS) model partitioning into lipid bilayers. Fluorescence anisotropy with labeled liposomes quantifies membrane disruption .

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